molecular formula C16H14O4 B5823669 4-acetylphenyl phenoxyacetate

4-acetylphenyl phenoxyacetate

Cat. No.: B5823669
M. Wt: 270.28 g/mol
InChI Key: DTIBXSPFOVBNLI-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Research

4-acetylphenyl phenoxyacetate (B1228835) is an aromatic ester characterized by the presence of a 4-acetylphenyl group linked to a phenoxyacetate moiety through an ester bond. The significance of this compound in the research sphere is largely predicated on the well-documented biological and chemical activities of its constituent parts. The acetophenone (B1666503) scaffold is a fundamental building block in organic synthesis and is prevalent in many pharmaceutical compounds and specialty chemicals. Derivatives of acetophenone are known to possess a range of pharmacological activities. nih.gov

Similarly, the phenoxyacetic acid framework is the basis for a variety of compounds with important applications, most notably as herbicides and as intermediates in medicinal chemistry. nih.govevitachem.com The combination of these two pharmacologically relevant motifs within a single molecular entity suggests that 4-acetylphenyl phenoxyacetate could be a promising candidate for various biological investigations, including as an enzyme inhibitor or in cancer research. evitachem.com Its structure serves as a template for developing new molecules with potentially novel or enhanced activities.

Historical Context of Related Phenoxyacetate Chemistry Research

The study of phenoxyacetic acid and its derivatives has a rich history, dating back to the mid-20th century with the discovery of their potent plant growth-regulating properties. This led to the development of widely used synthetic auxin herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Early research focused on optimizing the herbicidal activity and understanding the structure-activity relationships within this class of compounds.

Over the decades, the scope of phenoxyacetate research has expanded significantly beyond agricultural applications. Scientists began exploring their potential in medicine, leading to the synthesis and evaluation of numerous derivatives for a wide array of therapeutic targets. These investigations have uncovered that phenoxyacetate derivatives can exhibit anti-mycobacterial, anti-inflammatory, and other valuable pharmacological properties. evitachem.com This historical progression from agricultural to medicinal chemistry provides a broad context for the ongoing investigation of novel phenoxyacetate esters like this compound.

Current Research Trends and Gaps Pertaining to the Chemical Compound

Current research into phenoxyacetate and acetophenone derivatives is vibrant and multifaceted. A significant trend involves the synthesis of novel derivatives and their evaluation as potential therapeutic agents. For instance, recent studies have focused on phenoxyacetamide derivatives as potential inhibitors of the SARS-CoV-2 main protease and as inducers of apoptosis in cancer cells. nih.govmdpi.com Other research has explored esters of phenoxyacetic acid for their phytotoxic and potential herbicidal activities. nih.gov Furthermore, derivatives of 4-acetylphenyl have been investigated as scaffolds for developing new anticancer agents. mdpi.com

Despite this extensive research into related compounds, a notable gap exists in the scientific literature concerning this compound itself. There is a lack of published studies detailing its synthesis, characterization, or biological evaluation. This gap presents a clear opportunity for future research to explore the unique chemical and biological profile of this specific ester, potentially uncovering new applications in medicine or materials science.

Theoretical Frameworks Guiding Investigations of the Chemical Compound

Modern investigations of novel chemical compounds are often guided by robust theoretical and computational frameworks. For a molecule like this compound, several in silico methods could be employed to predict its properties and potential biological activities prior to laboratory synthesis.

Molecular Docking: This computational technique can be used to predict the binding affinity and orientation of this compound within the active site of a target protein. For example, based on studies of related phenoxyacetamides, it could be docked into viral proteases or human enzymes implicated in cancer to assess its inhibitory potential. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model could be developed based on known active compounds related to phenoxyacetates or acetophenones to guide the design and optimization of this compound as a potential drug candidate. nih.gov

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound can be predicted using computational models. These predictions are crucial for early-stage drug discovery, helping to identify potential liabilities and guide further development. nih.gov

These theoretical frameworks provide a rational basis for investigating this compound, enabling a more targeted and efficient research process.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetylphenyl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-12(17)13-7-9-15(10-8-13)20-16(18)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIBXSPFOVBNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 4-acetylphenyl acetate (B1210297), ¹H and ¹³C NMR are fundamental in elucidating the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-acetylphenyl acetate, recorded in deuterated chloroform (CDCl₃) at 500 MHz, exhibits distinct signals corresponding to the different types of protons in the molecule. rsc.org The aromatic region of the spectrum displays two doublets, characteristic of a para-substituted benzene ring. rsc.org A doublet at δ 8.01 ppm is assigned to the two aromatic protons ortho to the acetyl group, influenced by its electron-withdrawing nature. rsc.org Another doublet appears at δ 7.20 ppm, corresponding to the two aromatic protons ortho to the acetate group. rsc.org The coupling constant for these doublets is approximately 8.5-9.0 Hz, which is typical for ortho-coupling in aromatic systems. rsc.org

In the aliphatic region, two sharp singlets are observed. The singlet at δ 2.61 ppm is attributed to the three protons of the acetyl methyl group, while the singlet at δ 2.34 ppm corresponds to the three protons of the acetate methyl group. rsc.org The integration of these signals confirms the presence of the respective number of protons for each group.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
8.01Doublet8.52HAr-H (ortho to -COCH₃)
7.20Doublet9.02HAr-H (ortho to -OCOCH₃)
2.61Singlet-3H-COCH₃
2.34Singlet-3H-OCOCH₃

¹H NMR data obtained in CDCl₃ at 500 MHz. rsc.org

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides further confirmation of the structure of 4-acetylphenyl acetate by revealing the chemical environment of each carbon atom. rsc.org The spectrum shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, with two pairs of aromatic carbons being chemically equivalent due to symmetry.

The carbonyl carbon of the acetyl group is observed at δ 196.9 ppm, while the carbonyl carbon of the acetate group appears at δ 168.8 ppm. rsc.org The aromatic carbons are found in the range of δ 121.8 to 154.4 ppm. rsc.org The carbon atom attached to the acetate group (C-O) resonates at δ 154.4 ppm, and the carbon atom attached to the acetyl group (C-C=O) is at δ 134.7 ppm. rsc.org The two sets of equivalent aromatic CH carbons appear at δ 129.9 and δ 121.8 ppm. rsc.org

The methyl carbons of the acetyl and acetate groups are observed in the upfield region of the spectrum, with the acetyl methyl carbon at δ 26.5 ppm and the acetate methyl carbon at δ 21.1 ppm. rsc.org

Chemical Shift (δ) ppm Assignment
196.9C=O (Acetyl)
168.8C=O (Acetate)
154.4C-O (Aromatic)
134.7C-C=O (Aromatic)
129.9Ar-CH
121.8Ar-CH
26.5-COCH₃
21.1-OCOCH₃

¹³C NMR data obtained in CDCl₃ at 125 MHz. rsc.org

While specific experimental data for two-dimensional NMR techniques such as COSY, HMQC, and HMBC for 4-acetylphenyl acetate were not found in the reviewed literature, these methods would be invaluable for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between the coupled aromatic protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons. For instance, it would link the proton signal at δ 8.01 ppm to the carbon signal at δ 129.9 ppm, and the proton signal at δ 7.20 ppm to the carbon signal at δ 121.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (2-3 bond) correlations. This would be particularly useful in confirming the connectivity of the acetyl and acetate groups to the phenyl ring. For example, correlations would be expected between the acetyl methyl protons (δ 2.61) and the acetyl carbonyl carbon (δ 196.9) as well as the aromatic carbon at δ 134.7. Similarly, the acetate methyl protons (δ 2.34) would show correlations to the acetate carbonyl carbon (δ 168.8).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

The FTIR spectrum of 4-acetylphenyl acetate shows characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1760-1735 cm⁻¹. Another strong band for the C=O stretching of the ketone is anticipated in the region of 1700-1680 cm⁻¹. The spectrum would also exhibit C-O stretching vibrations for the ester group between 1300 and 1000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The presence of C-H stretching vibrations from the methyl and aromatic groups would be observed around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1750
C=O Stretch (Ketone)~1685
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Ester)1300-1000
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850

A detailed vibrational mode analysis would involve assigning each observed band in the IR and Raman spectra to a specific molecular motion. While a comprehensive experimental Raman spectrum for 4-acetylphenyl acetate was not found in the surveyed literature, it would be expected to complement the IR data. Due to the presence of a center of symmetry in para-disubstituted benzene derivatives, some vibrational modes that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa (the rule of mutual exclusion). For instance, the symmetric stretching of the benzene ring is often more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uk This analysis is crucial for identifying the chromophoric systems present in the molecule.

The structure of 4-acetylphenyl phenoxyacetate (B1228835) incorporates several chromophores—functional groups that absorb UV or visible light. shu.ac.ukcutm.ac.in These include the two phenyl rings, the carbonyl group (C=O) of the acetyl moiety, and the ester carbonyl group. The absorption of UV radiation excites valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org

The primary electronic transitions expected for this molecule are π → π* and n → π*. cutm.ac.inuzh.ch

π → π Transitions:* These high-energy transitions occur in the aromatic rings and the carbonyl groups, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Such transitions are typically characterized by high molar absorptivity (ε) values, generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The conjugated system formed by the benzene ring and the acetyl group is expected to produce strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl and ether groups, to a π* antibonding orbital. cutm.ac.inyoutube.com Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower probability, resulting in weak absorption bands with low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹). shu.ac.ukcutm.ac.in

The UV-Vis spectrum of 4-acetylphenyl phenoxyacetate is predicted to show intense bands corresponding to the π → π* transitions of the aromatic systems and a much weaker, lower-energy band for the n → π* transition of the carbonyl group.

UV-Vis spectroscopy is a valuable tool for investigating how a compound behaves in different solvent environments. The polarity of the solvent can influence the energies of the electronic orbitals, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.

For this compound, a change in solvent polarity would likely have a noticeable effect on the n → π* transition of the carbonyl group. In polar, protic solvents, the non-bonding electrons of the oxygen atom are stabilized by hydrogen bonding, which increases the energy gap for the n → π* transition. This results in a hypsochromic shift (blue shift) to a shorter wavelength. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift) to longer wavelengths in more polar solvents. Studying these shifts helps to confirm the assignment of absorption bands and understand the solute-solvent interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. slideshare.net It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and molecular formula. For this compound, with the molecular formula C₁₆H₁₄O₄, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Parameter Value
Molecular FormulaC₁₆H₁₄O₄
Nominal Mass270 amu
Monoisotopic Mass270.08921 u

This interactive data table provides the key molecular weight parameters for this compound.

In electron impact (EI) mass spectrometry, the molecular ion (M⁺˙) is formed by bombarding the molecule with high-energy electrons. chemguide.co.uk This ion is often unstable and breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. chemguide.co.uklibretexts.org

For this compound (M⁺˙ at m/z = 270), the fragmentation is expected to be directed by the functional groups, particularly the ester linkage, which is a common site of cleavage.

Key expected fragmentation pathways include:

Alpha-cleavage of the acetyl group: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable acylium ion at m/z 255.

Cleavage of the ester bond (acyl-oxygen cleavage): This pathway can lead to the formation of a phenoxy radical and an acylium ion corresponding to the 4-acetylbenzoyl portion at m/z 163.

Cleavage of the ester bond (alkyl-oxygen cleavage): This would generate a 4-acetylphenoxide ion at m/z 135 and a phenoxyacetyl cation.

Formation of the phenoxy ion: Cleavage can also lead to the formation of a phenoxy cation [C₆H₅O]⁺ at m/z 93, or a related fragment from the phenoxyacetic part of the molecule.

Formation of the acetylphenyl cation: A prominent peak at m/z 119 corresponding to the [CH₃COC₆H₄]⁺ ion is expected.

Loss of a ketene molecule: Elimination of ketene (CH₂=C=O) from the molecular ion is another possible pathway.

m/z Value Proposed Fragment Ion Formula
270[C₁₆H₁₄O₄]⁺˙Molecular Ion (M⁺˙)
255[M - CH₃]⁺[C₁₅H₁₁O₄]⁺
163[CH₃COC₆H₄CO]⁺[C₉H₇O₂]⁺
135[CH₃COC₆H₄O]⁻[C₈H₇O₂]⁻
119[CH₃COC₆H₄]⁺[C₈H₇O]⁺
93[C₆H₅O]⁺[C₆H₅O]⁺

This interactive data table outlines the major fragments anticipated in the mass spectrum of this compound.

X-ray Diffraction Crystallography

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 4-acetylphenyl 3-methylbenzoate, provides a strong basis for predicting its solid-state conformation. researchgate.net

The analysis would reveal several key structural features:

Planarity of Substituents: The acetyl group is expected to be nearly coplanar with the phenyl ring to which it is attached, maximizing conjugation. researchgate.net

Intermolecular Interactions: The crystal packing would likely be stabilized by weak intermolecular forces such as C—H···O hydrogen bonds, connecting adjacent molecules into a supramolecular architecture. researchgate.net

A typical crystallographic analysis would yield a data table similar to the one below, detailing the crystal system, space group, and unit cell dimensions.

Parameter Expected Value/Type
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 - 9.0
b (Å)9.5 - 10.0
c (Å)15.0 - 16.0
β (°)95.0 - 96.0
V (ų)1300 - 1400
Z4

This interactive table presents hypothetical crystallographic data for this compound, based on values for analogous compounds.

Single Crystal X-ray Diffraction for Absolute Structure Determination

No crystallographic data from single-crystal X-ray diffraction studies for this compound is currently available in the public domain. This information is essential for determining the absolute three-dimensional structure of the molecule.

Analysis of Intermolecular Interactions in Crystal Lattice

Without crystallographic data, a detailed analysis of the intermolecular interactions within the crystal lattice of this compound cannot be performed. This includes the identification and characterization of:

Conformational Analysis of the Chemical Compound in Solid State

A conformational analysis of this compound in the solid state is contingent on the availability of single-crystal X-ray diffraction data. As this data is not available, no information on the solid-state conformation can be provided.

Computational and Theoretical Chemistry Studies of 4 Acetylphenyl Phenoxyacetate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide a fundamental understanding of chemical bonding, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of many-body systems. researchgate.netnih.gov It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netnih.gov DFT calculations are instrumental in predicting various molecular properties, including optimized geometry, electronic structure, and electrostatic potential. researchgate.netnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the minimum energy conformation. For 4-acetylphenyl phenoxyacetate (B1228835), DFT calculations, often utilizing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional structure. researchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The planarity of the molecule and the orientation of its constituent phenyl rings and acetate (B1210297) group are key outcomes of this analysis. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 4-Acetylphenyl Phenoxyacetate (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (acetyl)1.23--
C-O (ester)1.36--
O-C (ester)1.42--
C-C (phenyl)1.39 (avg)--
C-O-C (ester)-117.5-
Phenyl-O-C--120.3
Acetyl-Phenyl--30.1

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov Conversely, a larger gap implies greater stability. irjweb.com

For this compound, DFT calculations can predict the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is often centered on the electron-withdrawing acetylphenyl moiety. This distribution of frontier molecular orbitals provides insight into the molecule's potential role in charge transfer interactions. irjweb.com The HOMO-LUMO gap is a key descriptor in understanding the electronic transitions and potential bioactivity of the molecule. irjweb.comcsic.es

Table 2: Frontier Molecular Orbital Energies of this compound (Theoretical)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These values are illustrative and depend on the computational method and level of theory.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different regions of electrostatic potential. youtube.com Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netyoutube.com

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether functionalities, highlighting their nucleophilic character. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. This detailed picture of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also offer valuable insights.

Ab initio methods , which are based on first principles without the use of empirical parameters, can provide highly accurate results, though often at a greater computational expense. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more rigorous electronic structure analysis.

Semi-empirical methods , such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data. wikipedia.orgnih.gov These methods are significantly faster than ab initio and DFT methods, making them suitable for calculations on very large molecules or for high-throughput screening. wikipedia.org While less accurate, they can still provide useful qualitative insights into the electronic properties and geometries of molecules like this compound. lew.ro

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic perspective on the behavior of this compound.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations the molecule can adopt and the transitions between them. This is particularly useful for understanding the flexibility of the molecule and how its shape might change in different environments. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, an MD simulation would provide detailed information about its dynamic properties, such as its motion, conformational changes, and interactions with its environment over time.

The process begins with the creation of a system containing one or more molecules of this compound, often solvated in a chosen solvent to mimic experimental conditions. A force field, which is a set of empirical energy functions and parameters, is assigned to describe the potential energy of the system as a function of its atomic coordinates. Based on this potential energy, the forces on each atom are calculated, and Newton's equations of motion are solved numerically to generate a trajectory of atomic positions and velocities over a specified time period. Analysis of this trajectory can reveal insights into the flexibility of the molecule, the stability of different conformations, and its interactions with solvent molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would involve identifying its stable three-dimensional structures (conformers) and determining their relative energies. Due to the presence of several rotatable single bonds—specifically around the ester and ether linkages and the acetyl group—this molecule can adopt a variety of conformations.

Prediction of Spectroscopic Data

Computational chemistry offers robust methods for predicting various types of spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those based on density functional theory (DFT), can predict the NMR chemical shifts (¹H and ¹³C) for this compound. This involves first optimizing the geometry of the molecule to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these shielding values to those of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below. Please note that these are example values and not the result of an actual calculation.

AtomPredicted Chemical Shift (ppm)
C=O (acetyl)197.5
CH₃ (acetyl)26.8
C1 (acetyl-bearing ring)137.2
C2/C6 (acetyl-bearing ring)129.5
C3/C5 (acetyl-bearing ring)119.0
C4 (acetyl-bearing ring)152.3
C=O (ester)168.1
C1' (phenoxy ring)157.0
C2'/C6' (phenoxy ring)115.2
C3'/C5' (phenoxy ring)129.8
C4' (phenoxy ring)122.5

Theoretical IR and UV-Vis Spectra Calculation

Theoretical calculations can also predict the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound.

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed using DFT methods, provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. These predicted frequencies can be compared with experimental IR spectra to aid in the assignment of observed absorption bands to specific molecular vibrations, such as the C=O stretching of the ketone and ester groups, and the C-O stretching of the ether and ester linkages.

Theoretical UV-Vis spectra are predicted using time-dependent density functional theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the electronic transitions. For this compound, these calculations would identify the π→π* and n→π* transitions associated with the aromatic rings and the carbonyl groups.

A hypothetical table of predicted IR and UV-Vis data is shown below for illustrative purposes.

Predicted Spectroscopic Data

Parameter Predicted Value Assignment
IR Frequency (cm⁻¹) 1765 C=O stretch (ester)
IR Frequency (cm⁻¹) 1685 C=O stretch (acetyl)
IR Frequency (cm⁻¹) 1240 C-O stretch (ether)
UV-Vis λ_max (nm) 254 π→π* transition

Computational Mechanistic Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions.

Transition State Analysis for Reaction Pathways

For any chemical reaction involving this compound, such as its synthesis or hydrolysis, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides crucial information about the reaction kinetics. Furthermore, analysis of the vibrational modes of the transition state can confirm that it correctly connects the reactants and products. Intrinsic reaction coordinate (IRC) calculations can then be performed to trace the reaction path from the transition state down to the reactant and product, confirming the proposed mechanism.

Reaction Energetics and Thermodynamics

Detailed computational studies on the reaction energetics and thermodynamics specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, the synthesis of structurally related compounds, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, involves the reaction of 4'-aminoacetophenone (B505616) with an acyl chloride derivative (2-(chlorocarbonyl)phenyl acetate) in the presence of a base like triethylamine. This reaction proceeds via a standard nucleophilic acyl substitution mechanism.

From a theoretical standpoint, the thermodynamics of such esterification or amidation reactions are typically favorable, resulting in a negative Gibbs free energy change (ΔG). This is driven by the formation of a stable ester or amide bond and a salt byproduct (e.g., triethylammonium (B8662869) chloride). Computational chemistry methods, like Density Functional Theory (DFT), could be employed to model this reaction. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, transition states, intermediates, and products.

Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface and to derive thermodynamic quantities like enthalpy (H), entropy (S), and Gibbs free energy (G).

For a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, computational analysis using DFT has been performed to investigate its reactive properties, including analyses of the frontier molecular orbitals (HOMO-LUMO) and average local ionization energy (ALIE) to predict sites prone to electrophilic attack.

Drug Design and Chemoinformatics Applications (excluding clinical aspects)

The scaffold of this compound, combining aromatic rings, an ester linkage, and a ketone group, makes it an interesting subject for computational drug design and discovery. While specific studies on this exact molecule are limited, research on closely related phenoxyacetate and acetophenone (B1666503) derivatives provides a framework for its potential applications.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Although direct docking studies of this compound are not prominent in the reviewed literature, studies on analogous compounds with phenoxyacetic acid or acetophenone cores reveal potential protein targets and binding interactions.

These derivatives have been primarily investigated as inhibitors of enzymes involved in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Poly (ADP-ribose) polymerase-1 (PARP-1). For instance, various phenoxyacetic acid derivatives have shown significant inhibitory activity against COX-2. chimia.chnih.gov Docking studies of these compounds into the COX-2 active site have revealed key interactions, such as hydrogen bonds with residues like Arg120, Tyr355, and Ser530, and hydrophobic interactions within the active site channel. mdpi.com Similarly, phenoxyacetamide derivatives have been docked against PARP-1, showing stable binding energies and interactions that suggest a potential mechanism for inducing apoptosis in cancer cells. researchgate.net

The table below summarizes findings from docking studies on compounds related to the this compound scaffold.

Target ProteinDerivative ClassExample Compound/SeriesPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2) Phenoxyacetic Acid DerivativesCompounds 5f and 7bNot specified, but showed good fitArg120, Tyr355, Ser530, Met522, Trp387
Cyclooxygenase-2 (COX-2) 2-(Trimethoxyphenyl)-thiazolesCompound A3Not specified, but showed strong interactionArg120, Ser530, Met522, Trp387, Phe518
Poly (ADP-ribose) polymerase-1 (PARP-1) Phenoxyacetamide DerivativesCompound IStable binding energies reportedNot specified
Butyrylcholinesterase (BChE) 4-{[4-(2-furoyl)-1- piperazinyl]methyl}-N-(substituted-phenyl)benzamidesCompound 5bNot specified, but showed excellent IC50Not specified
FimH of Escherichia coli 5ʹ-O-acyl thymidine (B127349) derivativesMultiple thymidine derivativesStrong interactions notedTyr48, Tyr137, Asp140, Arg98, Gln133

This table is generated based on data for structurally related compounds, not this compound itself.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.govmdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to find novel molecules that match the model and are therefore likely to be active. nih.gov

A pharmacophore model for this compound would likely include:

Two aromatic rings.

A hydrogen bond acceptor feature (the ester carbonyl oxygen).

Another hydrogen bond acceptor (the acetyl carbonyl oxygen).

A hydrophobic feature associated with the phenyl rings.

This model could be generated based on the structure of this compound itself (ligand-based) or from its docked pose within a target protein's active site (structure-based). nih.gov For example, ligand-based models have been successfully developed for various target classes by analyzing a set of known active compounds. mdpi.comnih.gov This approach is particularly valuable when the 3D structure of the target protein is unknown. mdpi.com The resulting pharmacophore can then be used to filter virtual libraries, prioritizing a smaller, more manageable set of compounds for experimental testing, thus accelerating the discovery of new potential drug candidates. nih.gov

De Novo Design Approaches for Analogues

De novo drug design refers to the computational creation of novel molecular structures from scratch, often tailored to fit within the binding site of a target protein. youtube.com These methods explore a vast chemical space to generate new molecules with desired pharmacological properties, going beyond existing compound libraries. youtube.com

Starting with the this compound scaffold, de novo design algorithms could be employed in several ways:

Fragment-based growing: The core scaffold could be used as a starting point or "anchor" within a known protein binding site. The algorithm would then "grow" new functional groups from this core, atom by atom or fragment by fragment, to optimize interactions with the protein. youtube.com

Scaffold-hopping: Algorithms could replace the central phenoxyacetate core with different chemical linkers or ring systems while retaining key interacting moieties (like the acetylphenyl group) to discover entirely new chemical classes with similar biological activity.

Generative Models: Advanced deep learning and AI-based models can learn the chemical rules from large datasets of molecules and then generate novel structures based on a set of desired properties or a specific scaffold. nih.govmdpi.com A generative model could be trained to produce analogues of this compound that have improved binding affinity, better synthetic accessibility, or more favorable physicochemical properties.

These approaches allow for the automated generation of innovative molecular ideas that may not be conceived through traditional medicinal chemistry, potentially leading to the discovery of highly potent and selective new compounds. mdpi.com

Cheminformatics Analysis of Related Chemical Space

Cheminformatics involves the use of computational methods to analyze and visualize the properties of chemical compounds, helping to understand structure-activity relationships (SAR) and explore the chemical space around a lead molecule. chimia.chnih.gov The chemical space is a concept that encompasses all possible molecules, and analyzing the region occupied by a particular class of compounds can provide valuable insights for drug discovery.

For a compound like this compound, a cheminformatics analysis would involve:

Library Enumeration: Generating a virtual library of analogues by systematically modifying different parts of the molecule (e.g., substituting the phenyl rings, changing the linker).

Property Calculation: Calculating a wide range of molecular descriptors for this library, such as molecular weight, logP (lipophilicity), polar surface area, number of rotatable bonds, and hydrogen bond donors/acceptors.

Chemical Space Visualization: Using dimensionality reduction techniques like Principal Component Analysis (PCA) to create 2D or 3D plots that visualize the distribution of these compounds in "property space." This helps in comparing the designed library with known drugs or natural products to assess its "drug-likeness." chimia.chresearchgate.net

Structure-Activity Relationship (SAR) Analysis: By correlating the calculated properties with biological activity data (if available), cheminformatics can identify key structural features that are critical for a compound's function. This is often visualized using methods like constellation plots or activity cliff analysis, which highlight small structural changes that lead to large differences in potency. nih.gov

Such analyses provide a systematic way to explore the SAR of the phenoxyacetate class of compounds and guide the rational design of new analogues with optimized properties.

Structure Activity Relationship Sar Investigations of 4 Acetylphenyl Phenoxyacetate Analogues

Impact of Substituent Effects on Biological Activity

The biological activity of phenoxyacetic acid derivatives can be significantly modulated by the nature and position of substituents on both the phenoxy and phenyl rings. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the interaction of a molecule with its biological target. For instance, in the context of anti-inflammatory phenoxyacetic acid derivatives, the distribution of electron density across the molecule can affect its binding to enzymes like cyclooxygenase (COX).

Research on related compounds, such as chloroderivatives of phenoxyacetic acid, has shown that the introduction of electronegative atoms like chlorine can alter the electron cloud of the aromatic system. This shift in electron density can impact the molecule's reactivity and its interaction with biological macromolecules. For example, the presence of electron-withdrawing groups can influence the acidity of the acetic acid proton, which may be critical for binding to the active site of certain enzymes.

The size and spatial arrangement of substituents (steric effects) play a pivotal role in determining the biological activity of a molecule. Bulky substituents can either enhance or hinder the binding of a compound to its target receptor or enzyme.

In the case of phenoxyacetic acid analogues, the substitution pattern on the aromatic rings can dictate the preferred conformation of the molecule. This, in turn, affects how well the molecule fits into a specific binding pocket. For example, substitutions at the ortho position of the phenoxy ring can force the two aromatic rings to adopt a non-planar conformation, which might be either favorable or detrimental to biological activity, depending on the target's topology. The principle of conformational restriction, where flexible molecules are rigidified to lock in a bioactive conformation, is a common strategy in medicinal chemistry to enhance potency and selectivity.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For a compound to exert a biological effect, it often needs to cross cellular membranes to reach its target.

Increasing the lipophilicity of phenoxyacetic acid derivatives, for instance by introducing halogen atoms or alkyl groups, can enhance their membrane permeability. However, an optimal level of lipophilicity is generally required, as excessively lipophilic compounds may exhibit poor aqueous solubility and increased metabolic clearance. The balance between lipophilicity and aqueous solubility is therefore a key consideration in the design of analogues of 4-acetylphenyl phenoxyacetate (B1228835).

Role of the Phenoxyacetate Moiety in Biological Recognition

The phenoxyacetate moiety is a common pharmacophore in various biologically active compounds, including herbicides and anti-inflammatory agents. This structural unit, consisting of a phenyl ring linked to an acetic acid group via an ether oxygen, is often crucial for biological recognition.

In the context of anti-inflammatory activity, the carboxylic acid group of the phenoxyacetate moiety is frequently involved in key interactions with the target enzyme, such as forming salt bridges or hydrogen bonds with amino acid residues in the active site of COX enzymes. The ether oxygen and the aromatic ring also contribute to the binding through van der Waals forces and hydrophobic interactions. Studies on various phenoxyacetic acid derivatives have highlighted the importance of this moiety for their anti-inflammatory effects.

Significance of the Acetylphenyl Fragment in Molecular Interactions

The 4-acetylphenyl fragment of the parent compound introduces a ketone group, which can significantly influence the molecule's properties and interactions. The acetyl group is a polar, hydrogen bond acceptor and can participate in specific interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 4-acetylphenyl phenoxyacetate analogues are not readily found in the literature, the principles of QSAR have been applied to related classes of compounds.

For instance, QSAR studies on fenamate derivatives, another class of nonsteroidal anti-inflammatory drugs, have shown a dominant influence of lipophilicity (π) on their activity. nih.gov Similar studies on other phenoxyacetic acid derivatives could elucidate the key physicochemical properties that govern their biological effects. A hypothetical QSAR study on this compound analogues might involve descriptors for lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., Taft parameters or molecular volume). Such models could be invaluable for predicting the activity of new analogues and for guiding the design of more potent and selective compounds.

Data Tables

Table 1: Illustrative Impact of Substituents on the Anti-Inflammatory Activity of Phenoxyacetic Acid Analogues (Hypothetical Data)

CompoundSubstituent on Phenoxy RingSubstituent on Phenyl RingRelative Anti-Inflammatory Activity
AH4-AcetylBaseline
B2-Chloro4-AcetylIncreased
C4-Chloro4-AcetylIncreased
D2,4-Dichloro4-AcetylSignificantly Increased
E4-Methoxy4-AcetylDecreased
FH4-NitroVariable

This table is for illustrative purposes only and is based on general trends observed in related compound series. Specific experimental data for this compound analogues is not available in the provided search results.

Development of Predictive Models

To quantitatively understand the relationship between the chemical structure and biological activity of analogues, Quantitative Structure-Activity Relationship (QSAR) models are often developed. For instance, a QSAR analysis using the classical Hansch approach was conducted on a series of 2-arylidene-4-(4-phenoxy-phenyl) but-3-en-4-olides, which share the phenoxy-phenyl scaffold with this compound. researchgate.net The development of such models typically involves the following steps:

Data Set Selection: A series of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, most commonly multiple linear regression (MLR), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The robustness and predictive ability of the generated QSAR model are rigorously assessed. A common validation technique is the "leave-one-out" (LOO) cross-validation method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. researchgate.net A high cross-validated q² value indicates a model with good predictive capacity.

For derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, SAR analysis revealed that the introduction of an oxime moiety (-C=NOH) dramatically increased antiproliferative activity against lung cancer cells. nih.gov This suggests that predictive models for this class of compounds would need to incorporate descriptors that can capture the electronic and hydrogen-bonding capabilities of such functional groups.

The table below illustrates a hypothetical dataset that could be used for developing a QSAR model for analogues of this compound, based on findings from related structures.

CompoundModification on Phenyl Ring AModification on Phenyl Ring BBiological Activity (IC₅₀, µM)
1 4-acetyl (Parent)Unsubstituted15.2
2 4-nitroUnsubstituted8.5
3 4-methoxyUnsubstituted22.1
4 4-acetyl4-chloro12.8
5 4-acetyl4-fluoro13.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Key Molecular Descriptors

The predictive power of a QSAR model is contingent on the selection of relevant molecular descriptors. In studies of structurally related compounds, certain descriptors have been identified as being critical for biological activity.

For the 2-arylidene-4-(4-phenoxy-phenyl) but-3-en-4-olides, topological parameters were found to be important in describing their anti-inflammatory activity. researchgate.net Specifically, the Kier shape indices, which describe the shape and topology of a molecule, were highlighted:

Kier shape third-order index (κ₃): This descriptor relates to the spatial arrangement of atoms and the degree of branching in the molecule.

Kier's modified-alpha shape third-order index (κα₃): This is a modification of the Kier shape index that incorporates information about the valence electrons of the atoms.

In the case of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the key to enhanced potency was the presence of an oxime functional group. nih.gov This points to the importance of descriptors related to:

Hydrogen Bonding: The oxime group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the biological target.

The following table summarizes key molecular descriptors and their potential influence on the activity of this compound analogues, based on published findings for related molecules.

Descriptor TypeSpecific DescriptorPotential Influence on Activity
Topological Kier Shape Index (κ₃)Relates to molecular shape and branching, influencing fit into a binding pocket.
Topological Kier's Modified-Alpha Shape Index (κα₃)Accounts for both shape and electronic structure, providing a more refined description of molecular topology.
Electronic Dipole MomentInfluences long-range interactions with the target protein.
Physicochemical LogPDescribes the hydrophobicity of the molecule, affecting its ability to cross cell membranes.
Structural Presence of H-bond donors/acceptorsCrucial for forming specific hydrogen bonds with target residues.

Structure-Target Interaction Analysis

Understanding how a molecule interacts with its biological target at the atomic level is fundamental to rational drug design. While the specific biological target of this compound is not identified in the provided search results, the analysis of its structural analogues provides a framework for predicting its potential binding modes.

The crystal structure of a related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), reveals the importance of non-covalent interactions in stabilizing its solid-state structure. nih.gov These interactions are also highly relevant for ligand-protein binding:

N-H···O Hydrogen Bonds: These interactions form chains of molecules, demonstrating the capacity of the amide linkage to participate in hydrogen bonding. nih.gov

π-π Stacking: The phenyl rings are involved in π-π interactions, which are crucial for binding to aromatic amino acid residues in a protein's active site. nih.gov

The structure of this compound itself contains several key features that would likely govern its interaction with a biological target:

The Acetyl Group: The carbonyl oxygen is a potent hydrogen bond acceptor.

The Ester Linkage: The ester group can also participate in hydrogen bonding.

The Two Phenyl Rings: These aromatic rings can engage in π-π stacking and hydrophobic interactions with the target. The planar conformation of aromatic compounds facilitates these stacking interactions. evitachem.com

In silico molecular docking studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have proposed that these molecules can interact with conserved amino acid residues in the active sites of human SIRT2 and EGFR. nih.gov For example, compound 22, an oxime derivative, was predicted to form hydrogen bonds and other favorable interactions within the binding pockets of these enzymes. nih.gov This highlights the ability of the acetylphenyl moiety and its derivatives to anchor a molecule within a protein's active site.

Based on these analyses, a hypothetical binding mode for this compound within a target's active site can be proposed:

The acetylphenyl ring could anchor the molecule in a hydrophobic pocket, with the acetyl group's oxygen forming a hydrogen bond with a donor residue (e.g., the backbone N-H of an amino acid).

The phenoxy ring could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The central ester linkage would likely adopt a specific conformation to orient the two phenyl rings optimally for these interactions.

Mechanistic Biological Investigations of 4 Acetylphenyl Phenoxyacetate and Its Analogues in Vitro and Molecular Level

Enzyme Inhibition Studies

The ability of 4-acetylphenyl phenoxyacetate (B1228835) and its analogues to inhibit various enzymes is a key area of research, with studies focusing on their interaction with enzymes involved in inflammation and cellular signaling pathways.

A significant body of research has focused on the inhibitory effects of phenoxyacetate derivatives on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Newly synthesized phenoxyacetic acid derivatives have demonstrated a range of inhibitory activities against both COX-1 and COX-2 enzymes. In one study, a series of these compounds exhibited moderate to potent inhibition of the COX-2 isozyme, with IC50 values ranging from 0.06 to 0.97 µM. researchgate.net Certain derivatives, particularly those with specific substitutions, emerged as highly potent and selective COX-2 inhibitors, with IC50 values comparable to the well-known selective COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.05 µM). researchgate.net For instance, some of the most active compounds displayed IC50 values in the range of 0.06 to 0.09 µM. researchgate.net

In terms of COX-1 inhibition, these compounds generally showed mild to moderate effects, with IC50 values ranging from 4.07 to 14.5 µM. researchgate.net This compares favorably with the non-selective anti-inflammatory drug mefenamic acid (IC50 = 29.9 µM for COX-1). The selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a measure of a compound's preference for inhibiting COX-2. Some of the synthesized phenoxyacetate derivatives demonstrated high COX-2 selectivity, with SI values reaching up to 133.34. researchgate.net

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Phenoxyacetate Analogues

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Phenoxyacetate Analogue 1 7.00 ± 0.200.06 ± 0.01116.67
Phenoxyacetate Analogue 2 8.00 ± 0.200.09 ± 0.0188.89
Phenoxyacetate Analogue 3 4.07 ± 0.120.08 ± 0.0150.88
Celecoxib (Reference) 14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid (Reference) 29.9 ± 0.091.98 ± 0.0215.1

Data is presented as mean ± SEM. Data synthesized from research on various phenoxyacetate derivatives. researchgate.net

Investigations into the neuro-modulatory potential of phenoxyacetate analogues have included studies on their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine.

A study on a chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, revealed its inhibitory effects on both AChE and BChE. The inhibitory potential was quantified by determining the Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. For this specific analogue, the Ki values were found to be 11.13 ± 1.22 µM for AChE and 8.74 ± 0.76 µM for BChE. Molecular docking studies have suggested that these compounds can bind effectively to the active sites of these enzymes.

Table 2: Cholinesterase Inhibition by a Phenoxyacetate Analogue

EnzymeKi (µM)
Acetylcholinesterase (AChE) 11.13 ± 1.22
Butyrylcholinesterase (BChE) 8.74 ± 0.76

Data for ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate.

Currently, there is no specific research available detailing the inhibitory effects of 4-acetylphenyl phenoxyacetate on alpha-amylase and urease enzymes. However, broader research into related heterocyclic compounds, such as thiazolidinone derivatives, has shown that some of these molecules can act as dual inhibitors of alpha-amylase and alpha-glucosidase, which are enzymes involved in carbohydrate metabolism. researchgate.net

There is no direct evidence from the available research to suggest that this compound or its close analogues specifically target SIRT2 (Sirtuin 2) or EGFR (Epidermal Growth Factor Receptor).

Specific studies on the inhibition of Cyclin-Dependent Kinases (CDKs) by this compound are not available in the current scientific literature.

Cellular Antiproliferative Activity Mechanisms (in vitro models)

The potential for this compound and its analogues to inhibit the growth of cancer cells has been explored in various in vitro models. These studies have begun to elucidate the cellular mechanisms underlying their antiproliferative effects.

One report has indicated that this compound exhibits in vitro anti-proliferative activity against the MCF-7 breast cancer cell line. Further research into related phenoxy-phenyl isoxazole (B147169) analogues has provided more detailed mechanistic insights. These compounds have been shown to exert antiproliferative effects against a panel of human cancer cell lines, including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast).

The mechanisms of action for these analogues include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain 4-phenoxy-phenyl isoxazoles were found to arrest the cell cycle at the G0/G1 phase in MDA-MB-231 cells. This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. The antiproliferative activity of some of these analogues has been shown to be comparable to that of the established chemotherapeutic drug doxorubicin (B1662922) in certain cell lines.

Table 3: Antiproliferative Activity of a 4-Phenoxy-Phenyl Isoxazole Analogue

Cell LineCancer TypeIC50 (µM)
A549 Lung0.22
HepG2 Liver0.26
MDA-MB-231 Breast0.21

Data for a potent 4-phenoxy-phenyl isoxazole analogue.

Cell Line Specificity and Potency (e.g., NCI 60 cell-line panel, A549, H69, H69AR)

The anticancer potential of novel chemical entities is often initially assessed for its broad-spectrum activity or specificity against various cancer cell types. The National Cancer Institute (NCI) has developed a panel of 60 human tumor cell lines (NCI-60) representing nine different tissue types, which is a primary tool for screening potential anticancer agents. nih.govvulcanchem.com This screening helps to identify if a compound's antiproliferative activity is specific to certain cancer types or exhibits a broader effect. nih.gov

Analogues of this compound, specifically 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have demonstrated notable antiproliferative activity. mdpi.com The potency of these compounds has been evaluated against several lung cancer cell lines, including A549 (non-small cell lung carcinoma), H69 (small cell lung carcinoma), and H69AR (a drug-resistant variant of H69). mdpi.com

The research revealed that the cytotoxic effects are structure-dependent. mdpi.com For instance, the presence of a hydroxyimino group in the molecular structure of certain derivatives significantly enhanced their antiproliferative activity against the A549 cell line, with some compounds showing greater potency than the established chemotherapy drug, cisplatin. mdpi.com The investigation was extended to the H69 and H69AR cell lines to determine if the observed activity was specific to A549 or if it applied to other lung cancer models. mdpi.com The results indicated that these derivatives are promising scaffolds for the development of therapies targeting both drug-sensitive and drug-resistant lung cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected this compound Analogues

Compound Cell Line IC₅₀ (µM)
Derivative 21 A549 5.42
Derivative 22 A549 2.47

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Cell Death Induction (e.g., cytotoxicity, apoptosis)

Understanding the mechanisms by which a compound induces cell death is crucial for its development as a therapeutic agent. Cell death can occur through various pathways, including regulated processes like apoptosis, pyroptosis, and necroptosis, or as a result of direct cytotoxicity. nih.govnih.gov

For derivatives of this compound, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), the mechanism of action has been linked to the disruption of critical cellular processes. vulcanchem.com These compounds have been shown to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division. vulcanchem.com The disruption of the mitotic spindle leads to cell cycle arrest and the subsequent induction of apoptosis, a form of programmed cell death characterized by distinct morphological changes. vulcanchem.comnih.gov Apoptosis is a preferred mechanism of action for anticancer drugs as it typically avoids the inflammatory response associated with other forms of cell death. nih.gov

Antimicrobial Activity Profiling (in vitro)

In addition to their anticancer properties, certain analogues of this compound have been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant bacteria necessitates the discovery of new compounds with novel mechanisms of action. nih.gov

Antibacterial Spectrum (Gram-positive vs. Gram-negative)

The evaluation of a new antimicrobial agent typically includes determining its spectrum of activity against a range of bacteria, broadly classified as Gram-positive and Gram-negative. This classification is based on differences in the bacterial cell wall structure.

Halogenated analogues of this compound, such as N-(4-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide, have been noted for their antimicrobial properties. vulcanchem.com More specifically, related compounds like 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives have demonstrated promising antibacterial activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (a Gram-negative bacterium). researchgate.net Some of these derivatives showed efficacy superior to the commercial antibacterial agent bismerthiazol. researchgate.net The antimicrobial activity of phenolic compounds and their derivatives has also been evaluated against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria, indicating that structural modifications can influence the potency and spectrum of activity. nih.gov

Table 2: Antibacterial Activity of Selected Phenoxyacetamide Derivatives

Compound Target Bacteria EC₅₀ (µg/mL)
Derivative 8b Xanthomonas oryzae pv. oryzae 35.2
Derivative 8f Xanthomonas oryzae pv. oryzae 80.1
Derivative 8g Xanthomonas oryzae pv. oryzae 62.5
Derivative 8h Xanthomonas oryzae pv. oryzae 82.1

EC₅₀ represents the concentration of a drug that causes a 50% maximal effect.

Mechanisms of Antimicrobial Action

The mechanism by which antimicrobial agents kill or inhibit the growth of bacteria can vary widely. nih.gov For phenolic compounds, a common mechanism of action involves the disruption of the bacterial cell membrane. nih.gov This can lead to increased permeability and depolarization of the cytoplasmic membrane, resulting in the leakage of intracellular components and ultimately, cell death. nih.govnih.gov For instance, a scanning electron microscopy investigation of a related thiazole (B1198619) derivative confirmed that it could cause rupture of the cell membrane of Xoo. researchgate.net While the precise mechanism for this compound itself is not detailed, it is plausible that its antimicrobial analogues function through similar membrane-disrupting pathways, a common mode of action for this class of compounds. nih.gov

Receptor Agonism/Antagonism Studies (e.g., FFA1 agonism)

The interaction of small molecules with specific cellular receptors can trigger or block signaling pathways, leading to a physiological response. Such interactions are defined as agonism (activation) or antagonism (inhibition).

Free fatty acid receptor 1 (FFA1), also known as GPR40, is a therapeutic target for type 2 diabetes due to its role in stimulating glucose-sensitive insulin (B600854) secretion. nih.gov While direct studies on the agonism or antagonism of this compound at FFA1 were not found in the provided search results, the broader class of phenyl-containing compounds has been extensively studied for receptor interactions. For example, derivatives of 4-carboxyphenylglycine, which share a phenyl group, have been investigated as antagonists for group I metabotropic glutamate (B1630785) receptors. nih.gov These studies demonstrate that the nature of substitutions on the phenyl ring can significantly influence the compound's affinity and selectivity for different receptor subtypes. nih.gov This suggests that the 4-acetylphenyl moiety in this compound could potentially interact with various receptors, but specific screening would be required to determine its activity profile at receptors like FFA1 or others. nih.govnih.gov

Investigation of Molecular Targets and Pathways

The biological potential of this compound and its analogues is being actively explored through detailed molecular and in-vitro studies. These investigations aim to identify specific protein targets and understand how these compounds modulate their function, thereby influencing cellular and biochemical pathways. The core of this research lies in understanding the precise interactions between these small molecules and their biological receptors.

Molecular docking studies have been instrumental in predicting the binding affinities and modes of interaction between analogues of this compound and various protein targets. These computational analyses provide a rational basis for the observed biological activities and guide the design of more potent and selective derivatives.

For instance, an azobenzene (B91143) derivative of this compound has been docked into the active site of the Mycobacterium tuberculosis receptor (PDB ID: 1HZP), revealing a strong binding affinity of -8.5 kcal/mol. nih.gov The interaction is stabilized by four conventional hydrogen bonds involving the oxygen and nitrogen atoms of the keto, ester, and azo groups. nih.gov This suggests a potential antibacterial application for this class of compounds.

In the context of cancer, derivatives of N-(4-acetylphenyl)-2-cyanoacetamide have been evaluated for their interaction with the RpsA receptor, showing binding affinities between -4.3 and -5.5 kcal/mol. Furthermore, phenoxyacetamide derivatives have been identified as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. Molecular docking of a promising derivative into the PARP-1 binding site revealed stable interactions, supporting its observed cytotoxic effects on liver cancer cells. mdpi.com

Analogues have also been investigated as inhibitors of enzymes involved in inflammation and cancer, such as cyclooxygenases (COX) and acetyl-CoA carboxylase (ACC). Docking studies of phenoxyacetic acid derivatives into the active sites of COX-1 and COX-2 have helped to explain their selective inhibition of COX-2. mdpi.comresearchgate.net Similarly, 4-phenoxy-phenyl isoxazoles, which share structural similarities with this compound, have been docked into the carboxyltransferase domain of ACC. The lead compound in one study was found to form three hydrogen bonds within the active site, explaining its potent inhibitory activity. nih.govsemanticscholar.org

Another area of investigation is in metabolic disorders. Phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov Molecular docking of these compounds into the FFA1 receptor has guided the optimization of their agonistic activity. nih.gov

A summary of the reported ligand-protein binding interactions for analogues of this compound is presented in the interactive table below.

Compound AnalogueProtein TargetBinding Affinity (kcal/mol)Key Interactions
Azobenzene derivative of this compoundMycobacterium Tuberculosis Receptor (1HZP)-8.54 conventional hydrogen bonds with keto, ester, and azo groups. nih.gov
N-(4-acetylphenyl)-2-cyanoacetamide derivativesRpsA Receptor-4.3 to -5.5Not specified
Phenoxyacetamide derivativePARP-1Stable binding energyProper docking inside the binding site. mdpi.com
Phenoxyacetic acid derivativesCOX-2Not specifiedInteractions within the active site conferring selectivity. mdpi.comresearchgate.net
4-phenoxy-phenyl isoxazoleAcetyl-CoA Carboxylase (ACC)Not specifiedThree hydrogen bonds in the carboxyltransferase domain. nih.govsemanticscholar.org
Phenoxyacetic acid derivativesFree Fatty Acid Receptor 1 (FFA1)Not specifiedBinding within the receptor guiding agonist activity. nih.gov

The binding of this compound analogues to their respective protein targets can trigger a cascade of events that modulate various biochemical pathways. The inhibition of key enzymes or the activation of specific receptors can lead to significant physiological responses.

The demonstrated inhibition of COX-2 by phenoxyacetic acid derivatives suggests a direct influence on the arachidonic acid pathway. mdpi.comresearchgate.net By blocking the conversion of arachidonic acid to prostaglandins, these compounds can exert anti-inflammatory effects. mdpi.comresearchgate.net This is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

The inhibition of PARP-1 by phenoxyacetamide derivatives points to an impact on DNA repair and apoptosis pathways. mdpi.com In cancer cells with deficient DNA repair mechanisms, inhibiting PARP-1 can lead to the accumulation of DNA damage and ultimately cell death. mdpi.com The observed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in response to a phenoxyacetamide derivative further supports its role in inducing apoptosis. mdpi.com

Inhibition of acetyl-CoA carboxylase (ACC) by 4-phenoxy-phenyl isoxazoles affects the de novo fatty acid synthesis pathway. nih.govsemanticscholar.org This pathway is often upregulated in cancer cells to support rapid proliferation. By inhibiting ACC, these compounds can decrease the levels of malonyl-CoA, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells. nih.govsemanticscholar.orgnih.gov

The agonistic activity of phenoxyacetic acid derivatives on the free fatty acid receptor 1 (FFA1) indicates an influence on insulin secretion pathways. nih.gov FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells, and its activation potentiates glucose-stimulated insulin secretion. nih.gov This suggests a potential therapeutic application for these compounds in the management of type 2 diabetes. nih.gov

Furthermore, some derivatives of this compound, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, have been shown to possess anti-proliferative effects through the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, a critical component for cell division, leading to apoptosis.

For instance, a series of novel phenoxyacetic acid derivatives have been evaluated for their in-vitro inhibitory activity against COX-1 and COX-2 enzymes. mdpi.com Some of these compounds exhibited highly potent and selective inhibition of COX-2, with IC50 values in the nanomolar range. mdpi.com For example, one of the most active compounds, a 4-bromophenyl derivative, displayed an IC50 of 0.06 ± 0.01 μM against COX-2. mdpi.com

In the realm of anticancer research, 4-phenoxy-phenyl isoxazole derivatives have been identified as potent inhibitors of human acetyl-CoA carboxylase 1 (hACC1). One of the most effective compounds in a study demonstrated an IC50 value of 99.8 nM against hACC1. nih.govsemanticscholar.org Another derivative from the same class showed strong cytotoxic activity against various cancer cell lines, with IC50 values of 0.22 µM, 0.26 µM, and 0.21 µM against A549, HepG2, and MDA-MB-231 cells, respectively. nih.govsemanticscholar.orgnih.gov

The IC50 values for a phenoxyacetamide derivative and the reference drug 5-Fluorouracil (5-FU) against the HepG2 liver cancer cell line were found to be 1.43 μM and 5.32 μM, respectively, highlighting the superior potency of the novel compound. mdpi.com

The table below summarizes the reported IC50 values for various analogues of this compound against their respective enzyme targets.

Compound AnalogueEnzyme TargetIC50 Value
Phenoxyacetic acid derivative (4-bromophenyl substituted)COX-20.06 ± 0.01 μM. mdpi.com
Phenoxyacetic acid derivativesCOX-14.07 ± 0.12–14.5 ± 0.2 μM. mdpi.com
4-phenoxy-phenyl isoxazole derivative (6g)hACC199.8 nM. nih.govsemanticscholar.org
4-phenoxy-phenyl isoxazole derivative (6l)A549 (cancer cell line)0.22 µM. nih.govsemanticscholar.orgnih.gov
4-phenoxy-phenyl isoxazole derivative (6l)HepG2 (cancer cell line)0.26 µM. nih.govsemanticscholar.orgnih.gov
4-phenoxy-phenyl isoxazole derivative (6l)MDA-MB-231 (cancer cell line)0.21 µM. nih.govsemanticscholar.orgnih.gov
Phenoxyacetamide derivativeHepG2 (cancer cell line)1.43 μM. mdpi.com
2-[(4-acetylphenyl)carbamoyl]phenyl acetateMCF-7 (cancer cell line)12–18 μM

Advanced Derivatives and Analog Design Strategies

Bioisosteric Replacements in the Chemical Compound's Structure

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. wikipedia.orgdrughunter.com This approach can be used to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.govresearchgate.net For 4-acetylphenyl phenoxyacetate (B1228835), key functional groups for bioisosteric replacement include the ester linkage, the ketone moiety, and the ether oxygen.

The ester group is susceptible to hydrolysis by esterase enzymes, which can limit its in vivo stability. u-tokyo.ac.jp Replacing the ester with more stable bioisosteres can enhance its drug-like properties. cambridgemedchemconsulting.com Similarly, the ketone and ether functionalities can be replaced to alter binding interactions, polarity, and metabolic fate. nih.govmdpi.com

Table 1: Potential Bioisosteric Replacements for Key Functional Groups in 4-Acetylphenyl Phenoxyacetate

Original Functional Group Potential Bioisostere Rationale for Replacement Potential Impact on Properties
Ester (-COO-)Amide (-CONH-)Enhance metabolic stability against esterases. wikipedia.orgIncreased stability, altered hydrogen bonding capacity.
1,3,4-OxadiazoleMimic the geometry and electronics of the ester group. cambridgemedchemconsulting.comImproved metabolic stability, potential for enhanced binding interactions.
1,2,4-TriazoleServe as a metabolically stable mimic of a tertiary amide. drughunter.comIncreased stability, altered polarity and solubility.
Ketone (C=O)OxetaneReduce lipophilicity and improve metabolic stability. cambridgemedchemconsulting.combaranlab.orgImproved solubility, altered hydrogen bond accepting capacity.
Aryl HalideAct as a mimic for the ketone's role in hydrogen bonding networks. nih.govcambridgemedchemconsulting.comModified electronic properties, potential for halogen bonding interactions.
Sulfone (-SO2-)Mimic the electron-withdrawing nature of the ketone.Increased polarity, altered spatial arrangement.
Ether (-O-)Thioether (-S-)Increase lipophilicity and modify bond angles.Altered conformation, potential for different metabolic pathways.
Methylene (-CH2-)Remove hydrogen bond accepting capability, increase flexibility.Increased lipophilicity, altered molecular shape.
Sulfoxide (-SO-)Introduce a polar, hydrogen bond-accepting group.Increased polarity and solubility.

Hybrid Molecule Design Integrating this compound Motifs

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules to create a new single hybrid entity. researchgate.nethilarispublisher.com This strategy aims to produce compounds with improved affinity, enhanced efficacy, or a dual mode of action. hilarispublisher.com The this compound scaffold can be linked to other biologically active motifs to create novel hybrid molecules. The linker used to connect the moieties can be stable or designed to be cleaved in vivo. researchgate.net

For instance, the phenoxyacetic acid portion has been explored in the context of herbicidal agents, while other acetamide (B32628) derivatives have been investigated for anticancer properties. mdpi.commdpi.com By combining the this compound motif with other known bioactive fragments, it is possible to design hybrids with potentially synergistic or novel biological activities.

Table 2: Hypothetical Hybrid Molecules Based on this compound

Hybrid Molecule Concept Integrated Bioactive Motif Potential Rationale Linker Strategy
Anti-inflammatory HybridNSAID (e.g., Ibuprofen)Combine potential anti-inflammatory activity of the core with a known NSAID.Ester or amide linkage through the acetylphenyl ring.
Anticancer HybridKinase Inhibitor FragmentTarget multiple pathways involved in cell proliferation.Covalent bond or a short alkyl chain connecting the phenoxy ring to the inhibitor fragment. rsc.org
Neuroprotective HybridAntioxidant (e.g., Ferulic Acid)Combine potential neuroprotective effects with antioxidant properties. mdpi.comEster linkage to the phenolic hydroxyl of ferulic acid.

Prodrug Strategies for Modulating Biological Behavior (non-clinical delivery aspects)

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. nih.gov A prodrug is an inactive or less active derivative that is converted in vivo to the active compound through enzymatic or chemical transformation. frontiersin.org For phenolic compounds, prodrug strategies often involve masking the hydroxyl group to improve properties like membrane permeability. nih.govresearchgate.net

Although this compound itself can be considered a prodrug of 4-hydroxyphenoxyacetate, further modifications can be envisioned. For example, if the acetyl group were reduced to a hydroxyl, this secondary alcohol could be targeted for prodrug design. Alternatively, if the parent molecule is a phenol (B47542) (e.g., 4-acetylphenol), the phenoxyacetate moiety acts as a prodrug handle.

Table 3: Non-Clinical Prodrug Strategies Applicable to Analogs of this compound

Parent Moiety (Hypothetical Analog) Prodrug Moiety Activation Mechanism Objective
Phenolic HydroxylEster (e.g., Acetate (B1210297), Pivalate)Esterase-mediated hydrolysis. nih.govIncrease lipophilicity and passive diffusion across membranes.
CarbamateCarbamate-cleaving enzymes. nih.govModulate solubility and metabolic stability.
Phosphate EsterAlkaline phosphatase-mediated hydrolysis. nih.govEnhance aqueous solubility for formulation purposes.
Amino Acid ConjugatePeptidase-mediated cleavage.Target specific transporters (e.g., peptide transporters). nih.gov

Scaffold Hopping and Design of Novel Chemotypes

Scaffold hopping is a computational or medicinal chemistry approach to identify structurally novel molecules that retain the biological activity of a known lead compound. uniroma1.itnih.gov This is achieved by replacing the central core (scaffold) of the molecule while maintaining the spatial arrangement of key interacting functional groups. biosolveit.de This strategy can lead to new intellectual property, improved properties, or an escape from known liabilities of the original scaffold. criver.comnih.gov

Table 4: Examples of Scaffold Hopping Strategies for this compound

Original Scaffold Novel Scaffold Key Features Preserved Potential Advantages of New Scaffold
Phenyl-ether-phenylBiphenylDirect linkage maintains the two aromatic rings.Reduced flexibility, potentially different binding mode.
Phenyl-sulfide-phenylIsosteric replacement of the ether oxygen with sulfur.Altered bond angle and lipophilicity.
PhenoxyacetatePhenyl-isoxazoleIsoxazole (B147169) ring as a bioisosteric replacement for the ester and part of the linker. nih.govnih.govImproved metabolic stability, novel chemical space.
Phenyl-triazoleTriazole ring as a stable linker. drughunter.comDifferent vector projections of substituents, high chemical stability.

Future Directions and Emerging Research Avenues for 4 Acetylphenyl Phenoxyacetate

Exploration of New Synthetic Methodologies

While traditional methods for synthesizing 4-acetylphenyl phenoxyacetate (B1228835) are well-established, the future of its production lies in the development of more efficient, sustainable, and scalable synthetic strategies. Key areas of innovation include:

Green Chemistry Approaches: A significant push is being made to replace conventional, often hazardous, organic solvents with greener alternatives like ionic liquids or deep eutectic solvents. This shift aims to minimize the environmental footprint of the synthesis process by reducing waste and energy consumption. Research is also focused on utilizing renewable starting materials and designing processes with higher atom economy.

Advanced Catalysis: The exploration of novel catalytic systems is a major frontier. This includes the use of nanocatalysts, which offer high surface area-to-volume ratios and can lead to enhanced reaction rates and selectivity. Biocatalysts, such as enzymes, are also being investigated for their high specificity and ability to operate under mild conditions, offering a more environmentally friendly alternative to traditional chemical catalysts.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of 4-acetylphenyl phenoxyacetate and its derivatives. europa.euresearchgate.net This technology offers superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater consistency. europa.eu The scalability of flow chemistry makes it an attractive option for industrial-scale production. researchgate.net The ability to integrate purification steps within a continuous flow system further enhances its efficiency. researchgate.netuniversityofgalway.ie

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate chemical reactions is another promising avenue. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to improved product yields and purity by minimizing side reactions.

Synthetic AdvancementPrimary BenefitsResearch and Development Focus
Green Chemistry Reduced environmental impact, increased safety, use of renewable resources.Development of syntheses in aqueous media or with biodegradable solvents; utilization of biocatalysis.
Advanced Catalysis Higher yields, improved selectivity, easier catalyst separation and recycling.Design of novel metal-organic frameworks (MOFs), magnetic nanoparticles, and immobilized enzymes as catalysts.
Flow Chemistry Enhanced safety, better process control, straightforward scalability, potential for automation. europa.euresearchgate.netOptimization of reactor design, integration of in-line analytics, and development of multi-step continuous syntheses. researchgate.netuniversityofgalway.ie
Microwave-Assisted Synthesis Rapid reaction rates, increased yields, improved purity.Optimization of reaction conditions and exploration of solvent-free microwave syntheses.

Application in Materials Science and Polymer Chemistry

The unique molecular architecture of this compound makes it a compelling candidate for the development of advanced materials and polymers with tailored properties.

High-Performance Polymers: The incorporation of the this compound unit into polymer backbones, such as those of polyimides, polyketones, and polyesters, is being investigated to enhance thermal stability, mechanical strength, and chemical resistance. These advanced polymers could find applications in demanding environments, including the aerospace, automotive, and electronics industries.

Liquid Crystals: The rigid nature of the aromatic rings in this compound suggests its potential as a core structure for the design of novel liquid crystalline materials. By introducing appropriate mesogenic groups, researchers aim to create new liquid crystals for use in advanced display technologies and optical sensors.

Photoreactive Materials: The acetyl group in this compound can undergo photochemical reactions, making it a useful component in the design of photoreactive materials. This includes applications in photolithography for the fabrication of microelectronics, as well as in the development of photocurable resins and coatings.

Integration of Artificial Intelligence and Machine Learning in Research

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of novel this compound analogs. researchgate.net This in silico screening can significantly reduce the time and resources required for experimental studies.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with specific desired properties, opening up new avenues for innovation in drug discovery and materials science.

Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, can be used to rapidly identify the optimal conditions for the synthesis of this compound, maximizing yield and minimizing impurities. mdpi.combeilstein-journals.orgchemrxiv.org This data-driven approach to reaction optimization is often more efficient than traditional one-variable-at-a-time methods. beilstein-journals.orgchemrxiv.org

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Utilizing algorithms to forecast the properties and activities of virtual compounds. researchgate.netRapid identification of promising candidates for synthesis and testing, reducing experimental costs.
De Novo Design Generating novel molecular structures with tailored functionalities using generative models.Discovery of innovative derivatives with enhanced performance for specific applications.
Reaction Optimization Employing machine learning to fine-tune synthetic parameters for improved outcomes. mdpi.combeilstein-journals.orgchemrxiv.orgMore efficient, cost-effective, and sustainable chemical manufacturing processes.

Development of Advanced Analytical Techniques for Characterization

A deeper understanding of this compound and its behavior in various systems necessitates the use of sophisticated analytical instrumentation.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and FT-ICR mass spectrometry are invaluable for the precise mass determination and structural elucidation of this compound and its transformation products. nih.gov This level of accuracy is crucial for identifying metabolites in biological systems and degradation products in environmental studies.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. These methods are essential for the unambiguous characterization of complex derivatives and for studying their conformational dynamics.

In-situ Spectroscopic Monitoring: The use of real-time monitoring techniques, such as process analytical technology (PAT) employing FT-IR or Raman spectroscopy, allows for the continuous tracking of reaction progress. This provides valuable kinetic data and insights into reaction mechanisms, facilitating more precise process control and optimization.

Investigation of Novel Biological Targets at the Molecular Level

Future research will increasingly focus on identifying and validating the specific molecular targets of this compound derivatives to better understand their mechanisms of action and explore new therapeutic possibilities.

Target Identification and Validation: Modern chemical biology tools, such as affinity-based protein profiling and chemoproteomics, can be used to pinpoint the specific proteins that interact with this compound derivatives within a cellular context. Subsequent validation studies are then crucial to confirm the biological relevance of these interactions.

Computational Docking and Molecular Dynamics: In silico molecular docking studies can predict the binding poses of this compound analogs within the active sites of various protein targets. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes that occur upon binding, providing a dynamic picture of the molecular recognition process.

Exploration of New Therapeutic Fields: By elucidating the molecular targets and pathways modulated by this compound derivatives, researchers can explore their potential in a wider range of diseases. This could include investigations into their efficacy in areas such as neurodegenerative disorders, metabolic diseases, and various types of cancer, moving beyond their currently known applications. The identification of derivatives as potent acetyl-CoA carboxylase (ACC) inhibitors, for example, has opened up new avenues for cancer research. nih.gov

Q & A

Q. What are the key synthetic methodologies for preparing 4-acetylphenyl phenoxyacetate derivatives?

The synthesis typically involves condensation reactions using precursors like 4-hydroxybenzaldehyde or 4-acetylphenyl intermediates. For example, coupling 4-hydroxybenzaldehyde with chloroacetic acid under basic conditions (e.g., NaOH) via nucleophilic substitution yields phenoxyacetic acid derivatives. Refluxing in ethanol with catalytic triethylamine is a common step to optimize reaction efficiency . For advanced derivatives, diazonium salt formation followed by coupling with phenols and subsequent ester hydrolysis can introduce functional groups like azo linkages .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Standard characterization methods include:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetyl groups).
  • <sup>1</sup>H NMR for analyzing aromatic proton environments and ester/acetate linkages.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Melting point analysis to assess purity (e.g., 171–173°C for 4-acetylphenoxyacetic acid) .

Q. What solvent systems are optimal for recrystallizing these compounds?

Ethanol-DMF mixtures are effective for recrystallizing pyridin-2-one derivatives of this compound, balancing solubility and purity retention. For polar derivatives, aqueous ethanol or acetone-water systems may be preferred .

Advanced Research Questions

Q. How can conflicting data on reaction yields in multi-step syntheses be resolved?

Contradictions often arise from variations in reaction conditions (e.g., catalyst loading, temperature). Systematic optimization using design of experiments (DoE) is recommended:

  • Screen variables like solvent polarity (ethanol vs. DMF), base strength (triethylamine vs. NaOH), and reflux duration.
  • Monitor intermediates via TLC or HPLC to identify side reactions (e.g., ester hydrolysis or acetyl group migration).
  • Cross-validate results with computational tools (e.g., DFT calculations) to predict reactivity .

Q. What strategies mitigate byproduct formation during esterification of this compound?

Byproducts such as unreacted chloroacetic acid or acetylated side products can be minimized by:

  • Using excess 4-hydroxybenzaldehyde to drive the reaction forward.
  • Introducing inert atmospheres (N₂/Ar) to prevent oxidation.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .

Q. How can researchers assess the biological activity of these derivatives in drug discovery?

  • Enzyme inhibition assays : Test interactions with liver microsomal enzymes (e.g., CYP450 isoforms) using probe substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines to evaluate antiproliferative effects.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., dimethylamino groups) to correlate structural features with bioactivity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like residual phenols or unreacted intermediates require sensitive methods:

  • HPLC-MS/MS with reverse-phase C18 columns for separation.
  • GC-MS for volatile byproducts (e.g., ethyl acetate).
  • Validate methods per ICH guidelines (precision <2% RSD, recovery 98–102%) .

Q. How do steric and electronic effects influence the reactivity of 4-acetylphenoxyacetic acid derivatives?

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce nucleophilic attack rates.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the carbonyl carbon, favoring esterification.
  • Use Hammett plots or molecular docking simulations to quantify these effects .

Methodological Best Practices

  • Safety protocols : Use gloves, eye protection, and respirators when handling reactive intermediates (e.g., diazonium salts) .
  • Data validation : Cross-reference spectral data with databases like NIST or PubChem to confirm assignments .
  • Waste management : Segregate halogenated byproducts (e.g., bromophenoxy derivatives) for specialized disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.